molecular formula C15H15NO4 B5593787 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-3-furamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-3-furamide

Cat. No.: B5593787
M. Wt: 273.28 g/mol
InChI Key: NVWWYVKOQDKIOB-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-3-furamide is a synthetic organic compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound consists of a benzodioxin ring fused with a furamide moiety, which imparts distinct chemical and biological properties.

Mechanism of Action

Target of Action

The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-3-furamide, also known as SMR000071571, has been identified as a potential therapeutic agent for Alzheimer’s disease . It is suggested that the primary targets of this compound are cholinesterase enzymes , which play a crucial role in nerve signal transmission in the brain. Inhibition of these enzymes can potentially slow down the progression of Alzheimer’s disease.

Mode of Action

SMR000071571 interacts with its targets, the cholinesterase enzymes, by inhibiting their activity . This inhibition results in an increase in the concentration of acetylcholine, a neurotransmitter, in the brain. Increased levels of acetylcholine can improve cognitive function and slow down the progression of Alzheimer’s disease .

Biochemical Pathways

The compound affects the cholinergic pathway, which is involved in memory and learning processes in the brain. By inhibiting cholinesterase enzymes, SMR000071571 prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission . This can lead to improved cognitive function in Alzheimer’s patients.

Pharmacokinetics

The inactive compounds are then excreted through bile or feces . These properties may influence the bioavailability of SMR000071571, but further studies are needed to confirm this.

Result of Action

The molecular and cellular effects of SMR000071571’s action include the suppression of pro-inflammatory cytokines, inhibition of cancer cell growth, and protection of neurons from oxidative stress. Additionally, it has been shown to induce the expression of genes involved in xenobiotic metabolism, which may have implications for drug metabolism and toxicity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-3-furamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 2,5-dimethyl-3-furoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-3-furamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the furamide moiety to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.

    Medicine: Explored for its antibacterial and anticancer properties, showing promise in preclinical studies.

    Industry: Used in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: Known for its antibacterial and enzyme inhibitory activities.

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: Studied for its potential in treating Alzheimer’s disease.

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-3-furamide stands out due to its unique combination of a benzodioxin ring and a furamide moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-9-7-12(10(2)20-9)15(17)16-11-3-4-13-14(8-11)19-6-5-18-13/h3-4,7-8H,5-6H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWWYVKOQDKIOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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